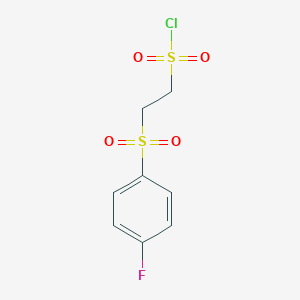![molecular formula C4H7ClF3NO2 B1443221 2-[(2,2,2-トリフルオロエチル)アミノ]酢酸塩酸塩 CAS No. 303049-67-4](/img/structure/B1443221.png)
2-[(2,2,2-トリフルオロエチル)アミノ]酢酸塩酸塩
概要
説明
“2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 303049-67-4 . It has a molecular weight of 193.55 . The IUPAC name for this compound is [(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride” is 1S/C4H6F3NO2.ClH/c5-4(6,7)2-8-1-3(9)10;/h8H,1-2H2,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .科学的研究の応用
医学:鎮痛薬研究
この化合物は、カンナビノイド受容体に親和性を示すアナログの合成に使用されます 。これらの受容体は痛みの調節に関与しており、これらのアナログは、新しい鎮痛薬の開発につながる可能性があります。
農業:獣医用殺虫剤
農業では、特に獣医学において、この化学物質は、フルララナーの合成における主要な中間体として機能します 。フルララナーは、動物を寄生虫から保護するために使用される広域スペクトル殺虫剤です。
材料科学:有機合成
重要な原料および中間体として、2-[(2,2,2-トリフルオロエチル)アミノ]酢酸塩酸塩は、有機合成に使用され、これにより、ユニークな特性を持つ新しい材料の開発につながる可能性があります .
環境科学:NSAIDs残留分析
この化合物は、表面水および廃水サンプル中の非ステロイド性抗炎症薬(NSAID)残留物の測定のために環境科学に適用されており、環境モニタリングおよび安全性における役割を示しています .
分析化学:カルボン酸の誘導体化
分析化学では、水性カルボン酸を対応する2,2,2-トリフルオロエチルアミド誘導体に誘導体化するために使用され、これにより分析および検出が容易になります .
生化学:生物活性分子の合成
これは、アラキドン酸エタノールアミドアナログなどの生物活性分子の合成における試薬として作用し、さまざまな生化学経路の理解と潜在的な治療に役立ちます .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Mode of Action
It’s known that this compound plays a critical role in the structure and function of fluralaner, which is highly effective against various parasites in animals .
Biochemical Pathways
It’s known that this compound is involved in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .
生化学分析
Biochemical Properties
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as glycine decarboxylase. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting properties like solubility and lipophilicity . These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by altering the flux of metabolites through specific pathways, which can impact cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoroethyl group allows the compound to form stable complexes with target enzymes, inhibiting or activating their activity . This interaction can lead to downstream effects on gene expression, ultimately influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors essential for amino acid metabolism. The compound’s trifluoroethyl group influences its interaction with metabolic enzymes, affecting the flux of metabolites and altering metabolite levels . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility and lipophilicity influence its localization and accumulation in different cellular compartments . Understanding these factors is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
特性
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2-8-1-3(9)10;/h8H,1-2H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKRWLAXKNCPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303049-67-4 | |
| Record name | 2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1443139.png)









![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)


